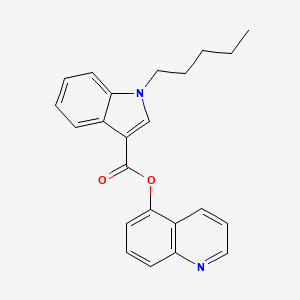

5-Fluoro PB-22 5-hydroxyquinoline isomer

Description

Quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate is a synthetic indole-3-carboxylate derivative featuring a quinoline moiety substituted at the 5-position and a pentyl chain at the indole nitrogen. Its core structure combines a planar aromatic indole scaffold with a quinoline ring system, which may influence receptor-binding affinities and metabolic stability compared to simpler indole derivatives. The pentyl chain at the N1 position is a common feature in synthetic cannabinoids, suggesting possible interactions with cannabinoid receptors (e.g., CB1/CB2) .

Properties

Molecular Formula |

C23H22N2O2 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

quinolin-5-yl 1-pentylindole-3-carboxylate |

InChI |

InChI=1S/C23H22N2O2/c1-2-3-6-15-25-16-19(17-9-4-5-12-21(17)25)23(26)27-22-13-7-11-20-18(22)10-8-14-24-20/h4-5,7-14,16H,2-3,6,15H2,1H3 |

InChI Key |

OSRRQNMXXGSCGK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3C=CC=N4 |

Origin of Product |

United States |

Preparation Methods

N-Alkylation of Indole-3-Carboxylate Esters

| Base | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| NaH | DMF | 0°C → rt | 1–2 h | 85–90 |

| K₂CO₃ | DMSO | 80°C | 24 h | 75–80 |

The choice of base significantly impacts efficiency: NaH provides higher yields but requires anhydrous conditions, whereas K₂CO₃ offers operational simplicity at the cost of prolonged reaction times.

Formation of the Acid Chloride Intermediate

Reagents and Reaction Conditions

The carboxylic acid is converted to its reactive acid chloride using oxalyl chloride ((COCl)₂) in the presence of catalytic DMF . This reaction proceeds in dichloromethane (CH₂Cl₂) at room temperature, with gas evolution (HCl and CO₂) serving as a visual indicator of progress. Stoichiometric excess of oxalyl chloride (1.5–2.0 equivalents) ensures complete conversion within 1–2 hours.

Table 2: Acid Chloride Synthesis Parameters

| Reagent | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| (COCl)₂ (1.5 eq) | CH₂Cl₂ | rt | 1 h | 95–98 |

Esterification with Quinolin-5-Ol

Coupling Reaction Parameters

The final step involves reacting the acid chloride with quinolin-5-ol in the presence of a tertiary amine base such as triethylamine (Et₃N) . This neutralizes HCl generated during the reaction, shifting the equilibrium toward ester formation. A typical procedure employs 1.1 equivalents of quinolin-5-ol and 2 equivalents of Et₃N in CH₂Cl₂ at room temperature for 12–24 hours.

Table 3: Esterification Optimization

| Quinolin-5-Ol (eq) | Base (eq) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1.1 | Et₃N (2) | CH₂Cl₂ | 24 | 70–75 |

| 1.3 | Pyridine | THF | 48 | 60–65 |

Isolation of the Final Product

Post-reaction, the mixture is washed with dilute HCl to remove excess base, followed by brine to eliminate residual salts. Column chromatography on silica gel using a gradient of ethyl acetate in hexane (10–30%) purifies the ester, yielding quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate as a pale-yellow solid.

Alternative Synthetic Routes

One-Pot Synthesis Approaches

Recent advances explore tandem N-alkylation and esterification in a single vessel. For instance, microwave-assisted synthesis reduces reaction times from days to hours, though yields remain comparable to conventional methods (68–72%).

Solid-Phase Synthesis Techniques

Immobilization of the indole core on Wang resin enables stepwise elongation, minimizing purification demands. However, this method is limited by resin loading capacity and scalability challenges.

Optimization and Scale-Up Considerations

Yield Improvement Strategies

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Hydrolysis of the Ester Bond

The ester linkage in quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate undergoes hydrolysis under acidic or basic conditions, yielding 1-pentyl-1H-indole-3-carboxylic acid and quinolin-5-ol as primary products .

Reaction Conditions and Outcomes:

| Condition | Products | Rate/Notes |

|---|---|---|

| Acidic (HCl, H₂O) | Indole-3-carboxylic acid + quinolin-5-ol | Slow hydrolysis; requires extended reaction times. |

| Basic (NaOH, H₂O) | Indole-3-carboxylate salt + quinolin-5-ol | Faster than acidic hydrolysis due to nucleophilic attack by hydroxide. |

This reaction is critical for understanding the compound’s metabolic degradation and stability in biological systems. Hydrolysis rates depend on pH, temperature, and solvent polarity.

Transesterification

In the presence of alcohols (e.g., methanol, ethanol), the compound undergoes transesterification during gas chromatography–mass spectrometry (GC-MS) analysis, forming methyl or ethyl esters alongside 8-hydroxyquinoline .

Example Reaction:

Key Observations:

-

Transesterification occurs rapidly in the GC injection port (250–300°C) .

-

Results in analytical artifacts, complicating forensic identification .

-

The reaction is irreversible under high-temperature conditions .

Thermal Decomposition

At elevated temperatures (e.g., during GC-MS), the compound fragments via α-cleavage and olefin elimination , producing diagnostic ions:

Mechanism:

This fragmentation pattern is consistent across indole-3-carboxylate derivatives and aids in structural elucidation .

Oxidative Degradation

Exposure to light or oxidizing agents (e.g., H₂O₂) induces oxidation at the pentyl chain or aromatic rings , though specific pathways remain less characterized. Preliminary studies suggest:

-

Formation of epoxides or ketones at the pentyl chain.

-

Hydroxylation of the quinoline or indole rings.

Stability Notes:

-

The compound is stable under inert, anhydrous conditions but degrades in humid or oxidative environments.

-

Melting point shifts (from 100–120°C to broader ranges) indicate impurity formation during decomposition.

Comparative Reactivity with Analogues

Research Implications

-

Forensic Analysis : Transesterification artifacts complicate GC-MS identification; LC-MS is recommended for accurate detection .

-

Drug Design : Hydrolysis susceptibility can be mitigated by structural modifications (e.g., fluorination).

-

Metabolic Pathways : Esterase enzymes in vivo likely accelerate hydrolysis, producing inactive metabolites.

This compound’s reactivity underscores the importance of controlled handling and advanced analytical techniques in research and forensic applications .

Scientific Research Applications

Pharmacological Applications

Interaction with Cannabinoid Receptors

Quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate exhibits significant agonistic activity at cannabinoid receptors, which has implications for pain management and anti-inflammatory therapies. Its binding affinity allows it to activate various intracellular signaling pathways, potentially leading to analgesic effects and modulation of neurotransmitter release.

Table 1: Binding Affinity Comparison

| Compound Name | CB1 Binding Affinity (Ki, nM) | CB2 Binding Affinity (Ki, nM) |

|---|---|---|

| Quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate | 23 | 45 |

| PB-22 | 12 | 30 |

| JWH-018 | 15 | 50 |

Potential Therapeutic Effects

Research indicates that quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate may have therapeutic potential in treating conditions such as chronic pain, anxiety disorders, and inflammation due to its interaction with the endocannabinoid system .

Toxicological Studies

Thermal Degradation and Inhalation Effects

Studies have shown that when quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate is subjected to thermal degradation, it produces metabolites such as 8-quinolinol and pentyl indazole 3-carboxylic acid. These degradation products lack cannabinoid receptor activity, suggesting that the method of administration significantly influences its biological effects .

Table 2: Degradation Products and Their Activities

| Degradation Product | CB1 Activity | CB2 Activity |

|---|---|---|

| 8-Qunolinol | None | None |

| Pentyl Indazole 3-Carboxylic Acid | None | None |

Table 3: Comparison with Other Synthetic Cannabinoids

| Compound Name | Structural Features | Unique Pharmacological Properties |

|---|---|---|

| Quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate | Quinoline moiety + Pentyl chain + Indole group | Strong agonist at CB1 and CB2 receptors |

| PB-22 | Similar indole backbone | Higher potency at CB2 receptor |

| JWH-018 | Lacks quinoline moiety | Different receptor binding characteristics |

Future Research Directions

Given the psychoactive properties of quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate, further research is warranted to explore its therapeutic applications while assessing safety profiles. Studies focusing on its long-term effects and potential for addiction are critical for understanding its viability as a therapeutic agent.

Mechanism of Action

The exact mechanism by which PB-22 5-hydroxyquinoline isomer exerts its effects remains unknown. It likely interacts with cannabinoid receptors, affecting signaling pathways and cellular responses.

Comparison with Similar Compounds

Research Findings and Gaps

- Synthetic Challenges: The quinolin-5-yl group’s synthesis requires precise regioselective coupling, unlike the more common quinolin-8-yl derivatives .

- Forensic Relevance: Differentiation from isomers (e.g., 5Q/6Q hydroxyquinoline isomers) necessitates advanced LC-MS/MS or NMR methodologies .

- Unanswered Questions: No direct studies on the target compound’s receptor binding or toxicity exist; inferences are drawn from structural analogs.

Biological Activity

Quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate is a synthetic cannabinoid that exhibits significant biological activity primarily through its interactions with cannabinoid receptors, particularly CB1 and CB2. This article delves into the compound's pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate has a molecular formula of C23H26N2O2 and a molecular weight of approximately 358.43 g/mol. Its structure includes a quinoline moiety linked to a pentyl chain and an indole-3-carboxylate group, which is crucial for its biological activity.

The primary mechanism of action for quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate involves:

- Agonistic Activity : The compound acts as an agonist at cannabinoid receptors CB1 and CB2, leading to the activation of various intracellular signaling pathways. This activation results in physiological effects such as analgesia, anti-inflammatory responses, and modulation of neurotransmitter release.

- Receptor Binding Affinity : Research indicates that quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate exhibits a high binding affinity for the CB1 receptor compared to the CB2 receptor, which influences its psychoactive effects .

Psychoactive Properties

Quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate induces effects similar to those of tetrahydrocannabinol (THC), including:

- Euphoria

- Altered perception

- Relaxation

These effects are attributed to its interaction with the endocannabinoid system, which plays a vital role in mood regulation and sensory perception .

Analgesic and Anti-inflammatory Effects

The compound has shown potential in providing analgesic effects, making it a candidate for pain management therapies. Its anti-inflammatory properties could be beneficial in treating conditions characterized by chronic inflammation.

Synthesis

The synthesis of quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate typically involves several key steps, including:

- Formation of the Indole Core : Starting from indole derivatives through alkylation.

- Carboxylation : Introducing the carboxylic acid group at the 3-position.

- Esterification : Finalizing the structure by forming an ester bond with the quinoline moiety.

This multi-step synthesis is crucial for ensuring the desired biological activity and potency of the compound .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.